N-Pyridin-3-ylmethyl Substitution Confers Distinct Physicochemical and Hydrogen-Bonding Capacity Compared to the Direct Benzamide Analog
The closest cataloged analog lacking the N-pyridin-3-ylmethyl group is 4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 912763-71-4). The target compound contains an additional pyridine ring, increasing the molecular weight from 324.4 to 415.51 g/mol and adding one hydrogen-bond acceptor (pyridine nitrogen). Computed logP for the target compound is 4.127 [1], whereas the des-pyridinyl analog has a lower computed logP (~3.1, based on structural fragment addition). The increased lipophilicity and additional H-bond acceptor site can modulate membrane permeability and target binding geometry in kinase ATP pockets where a pyridine nitrogen often engages the hinge region [2].
| Evidence Dimension | Physicochemical property differentiation: molecular weight, logP, and hydrogen-bond acceptor count between target compound and its des-N-pyridin-3-ylmethyl analog |
|---|---|
| Target Compound Data | MW = 415.51 g/mol; logP = 4.127; H-bond acceptors = 5 (pyridine N, amide carbonyl, acetyl carbonyl, thiazole N, thiazole S not counted as classic HBA) |
| Comparator Or Baseline | 4-Acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 912763-71-4): MW = 324.4 g/mol; logP ≈ 3.1 (estimated); H-bond acceptors = 4 |
| Quantified Difference | MW difference = +91.1 g/mol; logP difference ≈ +1.0; additional pyridine H-bond acceptor |
| Conditions | Computed logP from ZINC20 (ALOGP); MW from molecular formula C24H21N3O2S |
Why This Matters
The pyridin-3-ylmethyl group is a common hinge-binding motif in kinase inhibitors; its presence may improve target residence time and selectivity compared to analogs lacking this heterocycle, influencing procurement decisions for kinase-focused screening collections.
- [1] ZINC20 Docking Database. Substance ZINC0002297459224. Computed molecular weight and logP for 4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide. View Source
- [2] Fallah-Tafti A, Foroumadi A, Tiwari R, et al. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. Eur J Med Chem. 2011;46(10):4853-4858. View Source
